molecular formula C13H19N3 B11815335 N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11815335
M. Wt: 217.31 g/mol
InChI Key: MGBUQNKEGUXJQF-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a pyridine derivative featuring a cyclopropylamine substituent at the 2-position and a 1-methylpyrrolidine group at the 5-position.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

N-cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H19N3/c1-16-8-2-3-12(16)10-4-7-13(14-9-10)15-11-5-6-11/h4,7,9,11-12H,2-3,5-6,8H2,1H3,(H,14,15)

InChI Key

MGBUQNKEGUXJQF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with cyclopropyl bromide and 1-methylpyrrolidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridin-2-Amine Group

The primary amine on the pyridine ring undergoes nucleophilic substitution under mild conditions. For example:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., DIEA) yields N-acyl derivatives.

    Compound+RCOClDIEA, DCMRCONH-C5H3N-(substituents)\text{Compound} + \text{RCOCl} \xrightarrow{\text{DIEA, DCM}} \text{RCONH-C}_5\text{H}_3\text{N-(substituents)}

    This reactivity is analogous to procedures described for similar pyridin-2-amine derivatives in amide coupling (Sources ).

  • Suzuki–Miyaura Coupling : The amine can act as a directing group in palladium-catalyzed cross-coupling reactions. For instance, coupling with arylboronic acids introduces aryl groups at the pyridine’s ortho position (relative to the amine) (Source).

Functionalization of the 1-Methylpyrrolidinyl Substituent

The pyrrolidine ring undergoes transformations typical of secondary amines:

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrrolidine to a pyrrolidone, enhancing polarity and hydrogen-bonding capacity (Source ).

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits strain-driven reactivity:

  • Ring-Opening : Under acidic or oxidative conditions (e.g., H2_2SO4_4, TBHP), the cyclopropane ring undergoes cleavage to form propene derivatives. For example:

    CyclopropaneH2SO4CH2=CHCH2(substituent)\text{Cyclopropane} \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_2=\text{CH}-\text{CH}_2-\text{(substituent)}

    This aligns with donor-acceptor cyclopropane reactivity observed in Source .

Metal-Free C–C Bond Cleavage Reactions

In the presence of I2_2/TBHP, C–C bonds adjacent to the pyridine ring undergo cleavage, forming N-(pyridin-2-yl)amides (Source ). For example:

CompoundI2,TBHPAmide derivative\text{Compound} \xrightarrow{\text{I}_2, \text{TBHP}} \text{Amide derivative}

Stability and Degradation Pathways

  • Hydrolytic Stability : The cyclopropyl group is stable under neutral aqueous conditions but degrades in strong acids/bases.

  • Photodegradation : UV exposure leads to homolytic cleavage of the cyclopropane ring, forming radical intermediates (Source).

Scientific Research Applications

N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The compound is compared to five analogs (Table 1), with critical differences in substituents affecting reactivity, stability, and biological activity.

Table 1: Structural Comparison
Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight
N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine* C13H19N3 1-methylpyrrolidine, cyclopropylamine ~217.3
N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine 1352501-11-1 C12H17N3 Pyrrolidine (unmethylated) 203.28
N-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C13H20BClN3O2 Boronate ester
Isopropyl-(5-nitro-pyridin-2-yl)-amine 26820-53-1 C8H11N3O2 Nitro, isopropyl 181.20
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 1249109-42-9 C11H11N3O Methoxy 201.23
5-Chloro-N-cyclopropylpyrimidin-2-amine 1289385-19-8 C7H9ClN4 Chloropyrimidine 184.63

*Assumed structure based on analogs.

Key Findings :
  • Used in pharmaceutical R&D due to high purity (≥98%) and ISO certification .
  • Boronate Ester Analog :

    • The boronate group enables Suzuki-Miyaura cross-coupling for further derivatization.
    • Discontinued status suggests instability (e.g., hydrolysis susceptibility) .
  • Nitro Derivative (CAS 26820-53-1) :

    • Nitro group acts as an electron-withdrawing substituent, enhancing electrophilicity.
    • Likely a precursor for amine synthesis via reduction .
  • Chloropyrimidine Analog (CAS 1289385-19-8) :

    • Chlorine enhances lipophilicity and metabolic stability.
    • Pyrimidine core is prevalent in antiviral and anticancer agents .
Table 2: Functional Comparison
Compound Key Features Potential Applications Stability Notes
Target Compound Methylpyrrolidine improves CNS penetration Neuroactive drug candidate Likely stable due to methyl group
Unmethylated Pyrrolidine Lower steric bulk Broad R&D applications High purity, stable under ISO standards
Boronate Ester Suzuki coupling intermediate Synthetic chemistry Discontinued; possible instability
Nitro Derivative Reducible nitro group Amine precursor Requires careful handling (explosive risk)
Methoxy Derivative Electron-donating substituent Kinase inhibitors Moderate solubility
Chloropyrimidine Halogenated heterocycle Antiviral/anticancer agents High metabolic stability

Biological Activity

N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS No. 1352515-86-6) is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on various studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a pyridine ring, which in turn is substituted at the 5-position with a 1-methylpyrrolidine moiety. Its molecular formula is C12H16N3C_{12}H_{16}N_3 with a molecular weight of approximately 204.28 g/mol. The unique structure contributes to its interaction with biological targets, making it an interesting candidate for drug development.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine structure is formed using cyclization reactions.
  • Substitution Reactions : The cyclopropyl and methylpyrrolidine groups are introduced through nucleophilic substitution.
  • Purification : The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

Studies have shown that this compound acts as an enzyme inhibitor, particularly influencing metabolic pathways. Its ability to bind to active sites or allosteric sites on target proteins is crucial for its pharmacological effects. For instance, it has been noted to inhibit specific enzymes involved in neurotransmitter metabolism, which may have implications for neurological disorders.

Antiviral Activity

In vitro studies demonstrated that derivatives of this compound exhibited antiviral properties against various viruses. For example, modifications at the 5-position of similar pyridine derivatives showed significant activity against Tobacco Mosaic Virus (TMV), indicating potential applications in agricultural biotechnology .

Toxicity and Safety Profile

Toxicological assessments revealed that this compound has a favorable safety profile, showing low toxicity in model organisms such as zebrafish. This aspect is critical for its consideration in therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

  • Antifungal Activity : Research on related pyridine derivatives indicated strong antifungal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, suggesting that modifications in the structure can enhance efficacy against fungal infections .
  • Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects, showing promise in reducing inflammation markers in cellular models .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds highlighted their absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for understanding their therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₂H₁₆N₃Enzyme inhibition, antiviral activity
Tert-butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin) carbamateC₁₅H₁₈N₂O₂Enzyme modulation
5-(1-Aminopropyl)-N-cyclopropyl-3-methylpyridin-2-amineC₁₃H₁₈N₄Antiviral properties

Q & A

Q. What synthetic methodologies are commonly employed for N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine and its analogs?

The compound is synthesized via condensation reactions between 5-substituted pyridin-2-amines and cyclopropane-containing aldehydes or ketones. Key steps include:

  • Schiff base formation : Reaction of pyridin-2-amine derivatives with aldehydes under reflux in polar aprotic solvents (e.g., ethanol or DMF) .
  • Cyclopropane introduction : Cyclopropyl groups are typically incorporated via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. Post-synthesis, purity is confirmed using elemental analysis and spectral techniques (¹H/¹³C NMR, IR) .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., N–C–P torsion angles in phosphanyl derivatives, as seen in related structures) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for derivatives with labile substituents .

Q. What preliminary biological activities have been reported for pyridin-2-amine derivatives?

  • Antibacterial activity : Pyridin-2-amine analogs exhibit MIC values against Gram-positive bacteria (e.g., Staphylococcus aureus), with activity linked to lipophilicity (Log P) and steric bulk (SMR) .
  • Kinase inhibition : Structural analogs (e.g., KRC-108) show TrkA kinase inhibition (IC₅₀ ~50 nM) via competitive ATP-binding site interactions .

Advanced Research Questions

Q. How do QSAR models optimize pyridin-2-amine derivatives for antibacterial activity?

QSAR studies using MOE software reveal:

Parameter Impact on Activity Optimal Range
Log P↑ Lipophilicity enhances membrane penetration2.5–3.5
SMR (Steric)Moderate bulk improves target binding3.0–4.0
PolarizabilityElectron-withdrawing groups enhance charge transfer100–120 ų
Contradictions arise when steric parameters exceed thresholds, reducing bioavailability .

Q. What mechanistic insights explain kinase inhibition by related pyridin-2-amine compounds?

  • Binding mode : Analog KRC-108 inhibits TrkA by forming hydrogen bonds with Met 766 and hydrophobic interactions with Leu 657 in the ATP pocket .
  • Kinase selectivity : Methylpyrrolidine substituents reduce off-target effects on unrelated kinases (e.g., EGFR, IC₅₀ >10 µM) .
  • Assay design : In vitro kinase assays use ATP-concentration-dependent IC₅₀ shifts to confirm competitive inhibition .

Q. How do crystallographic data inform structural modifications for enhanced stability?

  • Torsion angles : In phosphanyl derivatives, N–C–P angles near 120° minimize steric strain .
  • Packing interactions : Dimethoxy groups in pyrimidine analogs (e.g., N-Cyclohexyl derivatives) enhance crystal lattice stability via π-stacking .
  • Thermal parameters : High displacement parameters (B factors) in methyl groups suggest flexibility, guiding rigidification strategies .

Data Contradictions and Resolution

  • Antibacterial vs. Kinase Activity : While lipophilicity aids antibacterial activity, excessive Log P (>4.0) reduces solubility, compromising kinase inhibition .
  • Synthetic Yields : Condensation reactions yield >70% in ethanol but <50% in DMF due to side-product formation .

Methodological Recommendations

  • Synthesis : Optimize solvent polarity (e.g., ethanol with catalytic acetic acid) to balance yield and purity .
  • Kinase Assays : Use ATP Km values to validate competitive inhibition mechanisms .
  • Crystallography : Employ low-temperature (100 K) data collection to reduce thermal motion artifacts .

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